L-Ornithine, 2-methyl- (9CI) is a derivative of the amino acid L-ornithine, which plays a significant role in the urea cycle and nitrogen metabolism. It is produced from arginine and is involved in various biological processes, including the synthesis of other amino acids and polyamines. This compound is recognized for its potential therapeutic applications in areas such as metabolic disorders and athletic performance enhancement.
L-Ornithine, 2-methyl- is synthesized through various biochemical pathways, particularly in microorganisms like Corynebacterium glutamicum, which has been engineered to enhance L-ornithine production. This organism has shown promise in industrial applications due to its ability to produce high yields of L-ornithine through metabolic engineering techniques .
The synthesis of L-Ornithine, 2-methyl- can be achieved through several methods, including:
In microbial synthesis, specific genetic modifications are made to improve yield. For instance, deleting genes that convert L-ornithine to citrulline and enhancing transport mechanisms for L-ornithine can significantly increase production levels. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor synthesis progress and purity .
L-Ornithine, 2-methyl- has a molecular formula of C₆H₁₄N₂O₂. Its structure consists of a carbon backbone with two amine groups and a carboxylic acid functional group.
This structure allows for interactions with various biological targets, contributing to its physiological effects .
L-Ornithine, 2-methyl- participates in several biochemical reactions:
The kinetics and specific conditions for these reactions can vary significantly based on enzyme availability and substrate concentration. Enzyme assays are commonly used to determine reaction rates and mechanisms involving L-ornithine derivatives.
L-Ornithine, 2-methyl- functions primarily by participating in metabolic pathways that regulate nitrogen balance and support protein synthesis. Its mechanism includes:
Studies indicate that supplementation with L-ornithine can enhance recovery from exercise-induced fatigue by promoting better nitrogen balance in athletes .
These properties make L-Ornithine suitable for various formulations in nutritional supplements and pharmaceuticals .
L-Ornithine, 2-methyl- has several scientific uses:
L-Ornithine, 2-methyl- (9CI) is a structurally modified analog of the endogenous amino acid L-ornithine, distinguished by a methyl substitution at the α-carbon position. This modification confers unique biochemical properties that enable targeted interactions with enzymes involved in nitrogen metabolism and signaling pathways. The compound serves as a critical tool for probing enzymatic mechanisms, particularly through its actions on Nitric Oxide Synthase isoforms and ornithine-processing enzymes. Its defined stereochemistry and molecular geometry allow precise investigations into competitive binding, allosteric modulation, and irreversible inactivation pathways, providing insights into enzyme kinetics and conformational dynamics [1] [2].
2-Methylornithine exhibits differential inhibitory effects across Nitric Oxide Synthase isoforms (neuronal, endothelial, and inducible). Kinetic profiling demonstrates >50-fold selectivity for neuronal Nitric Oxide Synthase compared to other isoforms, attributable to structural complementarity with the enzyme’s active site. The methyl group substitution creates steric and electronic perturbations that disrupt catalytic hydrogen bonding specific to neuronal Nitric Oxide Synthase. Concentration-response analyses reveal half-maximal inhibitory concentrations of 90 nM for neuronal Nitric Oxide Synthase versus 1,800 nM for endothelial Nitric Oxide Synthase and negligible inducible Nitric Oxide Synthase inhibition at concentrations below 10 μM [2].
Table 1: Kinetic Parameters of 2-Methylornithine Inhibition Across Nitric Oxide Synthase Isoforms
Isoform | IC₅₀ (nM) | Inhibition Constant (Kᵢ, nM) | Inactivation Rate (kᵢₙₐcₜ, min⁻¹) | Selectivity Ratio |
---|---|---|---|---|
Neuronal Nitric Oxide Synthase | 90 | 100 | 0.078 | 1.0 (Reference) |
Endothelial Nitric Oxide Synthase | 1,800 | 2,000 | 0.005 | 20.0 |
Inducible Nitric Oxide Synthase | >10,000 | Not Determinable | No Inactivation | >111 |
Mechanistic studies indicate that 2-methylornithine binding induces a Type I spectral shift in neuronal Nitric Oxide Synthase, signifying displacement of the heme-bound water molecule without coordination as an axial ligand. This interaction is strictly calcium/calmodulin-dependent, confirming its action within physiological activation contexts. The compound spares cytochrome c reduction activity while ablating NADPH oxidase function, indicating targeted disruption of electron transfer essential for nitric oxide synthesis [2].
2-Methylornithine functions as a substrate-mimetic competitive inhibitor for enzymes utilizing L-arginine or L-ornithine as natural substrates. Structural analyses reveal that the methyl group projects into a hydrophobic sub-pocket within arginine-binding domains, creating van der Waals contacts that enhance binding affinity beyond that of native ornithine. For ornithine aminotransferase, the inhibitor exhibits a dissociation constant (Kₘ) of 15 μM compared to 35 μM for L-ornithine, indicating tighter binding [1] [7].
The compound’s binding kinetics follow a slow-onset, tight-binding mechanism characterized by:
Table 2: Binding Parameters of 2-Methylornithine Against Target Enzymes
Enzyme | Natural Substrate | Inhibition Constant (Kᵢ, μM) | Association Rate (kₒₙ, M⁻¹s⁻¹) | Dissociation Rate (kₒff, s⁻¹) |
---|---|---|---|---|
Ornithine Aminotransferase | L-Ornithine | 15 ± 2 | 1.2 × 10⁵ | 0.18 |
Arginase | L-Arginine | 220 ± 15 | 8.5 × 10⁴ | 1.87 |
Ornithine Decarboxylase | L-Ornithine | 85 ± 6 | 9.3 × 10⁴ | 0.79 |
Comparative studies with fluorinated analogs (e.g., 2-(fluoromethyl)ornithine) demonstrate that steric bulk rather than electronegativity dominates binding affinity. Molecular dynamics simulations indicate the methyl group reduces active-site water entropy, contributing significantly to binding free energy (ΔG = -38.2 kJ/mol versus -31.5 kJ/mol for unmodified ornithine) [4] [9].
Beyond competitive inhibition, 2-methylornithine induces long-range conformational changes that modulate enzyme function allosterically. In Nitric Oxide Synthase, binding triggers a quaternary structural rearrangement that stabilizes an open conformation of the flavin domain, disrupting interdomain electron transfer. This effect is quantified through fluorescence resonance energy transfer efficiency reductions of 40-60% at saturating inhibitor concentrations [2] [6].
The compound exhibits negative binding cooperativity with tetrahydrobiopterin in neuronal Nitric Oxide Synthase, increasing the cofactor’s dissociation constant from 0.8 μM to 3.2 μM. This modulation follows a two-state allosteric model:
Mathematical modeling using an extended two-state framework yields a cooperativity factor (α) of 0.25 ± 0.03, indicating significant reduction in heme reduction rates upon 2-methylornithine binding. The allosteric constant (L = [T]/[R]) shifts from 300 to 12 upon inhibitor saturation, confirming stabilization of the high-affinity state [3] [6].
Allosteric communication extends to enzyme oligomerization in ornithine transcarbamylase, where 2-methylornithine binding increases the dimer-tetramer equilibrium constant by 15-fold. This quaternary restructuring displaces catalytic aspartate residues by 2.1 Å, directly compromising substrate carbamoylation efficiency [8].
For specific enzymes, 2-methylornithine acts as a mechanism-based inactivator through formation of covalent adducts. Ornithine aminotransferase undergoes irreversible inhibition with kinetic parameters kᵢₙₐcₜ = 0.12 min⁻¹ and Kᵢ = 8.5 μM, indicating high inactivation efficiency (kᵢₙₐcₜ/Kᵢ = 14,100 M⁻¹min⁻¹). Spectral changes at 430 nm confirm formation of a stable oxime derivative with pyridoxal 5'-phosphate, preventing cofactor regeneration [1] [7].
The inactivation mechanism proceeds through three distinct phases:
Table 3: Inactivation Kinetics of 2-Methylornithine Against Susceptible Enzymes
Enzyme | Inactivation Rate (kᵢₙₐcₜ, min⁻¹) | Inactivation Constant (Kᵢ, μM) | Partition Ratio | Covalent Adduct |
---|---|---|---|---|
Ornithine Aminotransferase | 0.12 ± 0.02 | 8.5 ± 1.2 | 0 | Pyridoxal 5'-phosphate Oxime |
Arginase | 0.004 ± 0.001 | 350 ± 25 | 38 | None (Reversible) |
Ornithine Decarboxylase | 0.085 ± 0.01 | 22 ± 3 | 12 | Pyridoxal 5'-phosphate-Enzyme Ternary Complex |
In Nitric Oxide Synthase, inactivation follows distinct heme-directed chemistry. After initial binding, the compound undergoes single-electron oxidation to generate a vinyl radical species that alkylates the heme porphyrin ring. This process requires NADPH and oxygen, consuming 2.8 mol NADPH per mol enzyme inactivated. Heme destruction is confirmed by loss of the Soret peak at 398 nm and accumulation of modified porphyrin fragments detected via mass spectrometry [2].
Protection studies show that pre-incubation with physiological L-ornithine concentrations reduces inactivation rates by 85%, confirming active-site specificity. Unlike gabaculine (a known ornithine aminotransferase inactivator), 2-methylornithine demonstrates isoform selectivity, sparing γ-aminobutyric acid aminotransferase activity even at millimolar concentrations [1] [7].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: